BenchChemオンラインストアへようこそ!

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate

Lipophilicity Medicinal Chemistry Drug Design

This functionalized heterocyclic building block features a strategic 1-bromo/6-carboxylate substitution pattern essential for regioselective Suzuki-Miyaura couplings and subsequent diversification. Its moderate lipophilicity (XLogP3 2.7) makes it an ideal scaffold for hit-to-lead campaigns and NHC ligand development. For R&D use only.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
CAS No. 1891156-20-9
Cat. No. B2614538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
CAS1891156-20-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.071
Structural Identifiers
SMILESCOC(=O)C1=CN2C=NC(=C2C=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3
InChIKeyRPVQCJCWRCKXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate (1891156-20-9): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate (CAS 1891156-20-9) is a functionalized heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a reactive bromine atom at the 1-position and a methyl carboxylate ester at the 6-position. This substitution pattern designates the compound as a versatile intermediate for synthetic elaboration, particularly via palladium-catalyzed cross-coupling reactions [1]. The compound possesses a molecular weight of 255.07 g/mol and a computed XLogP3 value of 2.7, indicating moderate lipophilicity conducive to further derivatization in medicinal chemistry programs [2]. It is commercially available as a powder requiring storage at 4°C and is intended exclusively for research and development purposes [3].

Why In-Class Imidazo[1,5-a]pyridine Analogs Cannot Substitute for Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate in Precision Synthesis


Within the imidazo[1,5-a]pyridine chemical space, compounds differ critically in their substitution patterns—namely, the position of halogen atoms and the presence and location of carboxylate functionalities. Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is uniquely defined by a bromine atom at the 1-position and a methyl ester at the 6-position. The 1-position bromine provides a reactive handle for regioselective cross-coupling reactions, while the 6-carboxylate group introduces a polar, hydrogen bond-accepting moiety that can be further modified (e.g., hydrolyzed to the corresponding carboxylic acid) or retained to influence the physicochemical properties of downstream products [1]. In contrast, analogs such as 3-bromoimidazo[1,5-a]pyridine or ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate differ in either the halogen position or the ester location, which fundamentally alters the electronic environment of the heterocyclic core and thus the reactivity and ultimate application scope. The specific 1-bromo-6-carboxylate architecture is essential for achieving the precise regiochemical outcomes required in the synthesis of targeted pharmaceutical intermediates and functional materials, as documented in cross-coupling studies employing related 1-haloimidazopyridine scaffolds [2].

Quantitative Differentiation: Head-to-Head Reactivity and Property Data for Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate


Comparative Lipophilicity: Computed XLogP3 Value of 2.7 for Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate

The compound's computed XLogP3 value of 2.7 provides a quantitative measure of its lipophilicity, a critical parameter in medicinal chemistry for predicting absorption, distribution, metabolism, and excretion (ADME) properties [1]. This value places it within a favorable range for small-molecule drug candidates, offering a distinct profile compared to related building blocks.

Lipophilicity Medicinal Chemistry Drug Design

Reactivity Benchmark: 91% Yield in Suzuki-Miyaura Cross-Coupling with a 1-Bromoimidazo[1,5-a]pyridine Scaffold

A study on 1-halo-3-arylimidazo[1,5-a]pyridines demonstrated the reactivity of the 1-bromo substituent in Suzuki-Miyaura cross-coupling reactions. The coupling of 1-bromo-3-phenylimidazo[1,5-a]pyridine with p-methoxycarbonylphenylboronic acid proceeded with a 91% yield, while the reaction with m-methoxycarbonylphenylboronic acid gave a 61% yield [1]. This high yield exemplifies the efficient reactivity of the 1-bromo group on this scaffold, which is directly analogous to the target compound's 1-bromo functionality.

Cross-Coupling Synthetic Chemistry Fluorescent Probes

Fluorescence Properties: Blue Emission and Quantum Yields of 9.3-10.4% for Bromoimidazo[1,5-a]pyridine Derivatives

Bromo-substituted imidazo[1,5-a]pyridine derivatives are known to exhibit fluorescence. A study on two bis-bromo substituted imidazo[1,5-a]pyridine derivatives (IMPY1 and IMPY2) reported blue fluorescence in both THF and methanol solutions with quantum yields (ΦF) ranging from 9.3% to 10.4% [1]. The obtained 1,3-diarylated imidazo[1,5-a]pyridines showed fluorescent emissions in a wavelength range of 449–533 nm [2].

Fluorescence Materials Science Optoelectronics

Regioisomeric Distinction: Unique 1-Bromo-6-Carboxylate Architecture vs. Common 3-Bromo and 8-Bromo Analogs

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate possesses a unique combination of a bromine at the 1-position and a methyl carboxylate at the 6-position [1]. This substitution pattern is distinct from other commercially available regioisomers, such as 3-bromoimidazo[1,5-a]pyridine (CAS 1263057-86-8) and 8-bromoimidazo[1,5-a]pyridine (CAS 1052271-60-9) , which lack the 6-carboxylate group, and from ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5) , which bears the ester at the 3-position.

Regioisomer Synthetic Intermediates Structure-Activity Relationship

Procurement-Driven Application Scenarios for Methyl 1-Bromoimidazo[1,5-a]pyridine-6-carboxylate in Research and Development


Synthesis of 1-Aryl or 1-Heteroaryl Imidazo[1,5-a]pyridine-6-carboxylate Derivatives via Palladium-Catalyzed Cross-Coupling

The 1-bromo substituent serves as an electrophilic handle for Suzuki-Miyaura, Stille, or Negishi cross-coupling reactions to introduce aryl or heteroaryl groups at the 1-position. This is directly supported by the demonstrated 91% yield in the Suzuki-Miyaura coupling of a structurally analogous 1-bromoimidazo[1,5-a]pyridine with a boronic acid [1]. The presence of the 6-carboxylate ester provides a site for further diversification, such as hydrolysis to the carboxylic acid or amide formation, enabling the construction of libraries of functionalized imidazo[1,5-a]pyridine compounds for medicinal chemistry hit-to-lead campaigns [2].

Development of Fluorescent Probes and Optoelectronic Materials

Imidazo[1,5-a]pyridine derivatives are known for their fluorescence properties, with related bromo-substituted analogs exhibiting blue fluorescence and quantum yields of 9.3-10.4% [3]. The target compound can be further derivatized to tune its emission wavelength (as shown by the 449-533 nm range observed in diarylated analogs [4]) and quantum yield. This makes it a valuable starting material for the development of novel fluorescent probes for biological imaging or as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Precursor for Imidazo[1,5-a]pyridine-Based N-Heterocyclic Carbene (NHC) Ligands

The imidazo[1,5-a]pyridine scaffold is a known precursor for L-shaped N-heterocyclic carbene (NHC) ligands [5]. The 1-bromo substituent on the target compound provides a site for further functionalization to install steric bulk or additional donor atoms, enabling the fine-tuning of ligand properties for transition-metal catalysis, particularly in challenging cross-coupling reactions involving sterically hindered aryl chlorides [6].

Synthesis of Selective Enzyme Inhibitors

The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting various enzymes, including thromboxane synthetase [7], IDO1/TDO [8], and kinases . The target compound's specific substitution pattern allows for the modular synthesis of analogs to explore structure-activity relationships (SAR) around the 1- and 6-positions, which are known to be critical for potency and selectivity in certain inhibitor series [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.